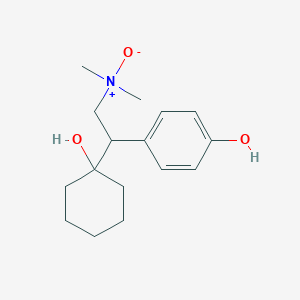

2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)-N,N-dimethylethanamine oxide

Übersicht

Beschreibung

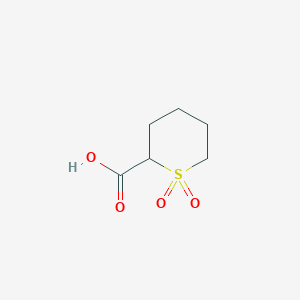

2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)-N,N-dimethylethanamine oxide (2-OH-CHP-DME) is an organic compound used in scientific research. It is a derivative of 2-hydroxycyclohexyl-4-hydroxyphenyl dimethylethanamine (2-OH-CHP-DM), a compound widely used in drug synthesis. 2-OH-CHP-DME is a colorless solid at room temperature and is soluble in water, ethanol, and other organic solvents. It has a molecular weight of 336.4 g/mol.

Wissenschaftliche Forschungsanwendungen

Photosensitized Reactions

In the realm of photochemistry, the compound has been studied in the context of photosensitized reactions. Marshall and Greene (1969) explored the UV irradiation of related compounds in aqueous t-butyl alcohol, which resulted in various products, including derivatives of 2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)-N,N-dimethylethanamine oxide. This study implies potential applications in photochemical synthesis and transformations (Marshall & Greene, 1969).

Polymer Synthesis

The compound has relevance in polymer chemistry. Kobayashi, Mizutani, and Saegusa (1984) utilized a related hydroxyphenyl compound for synthesizing various polymers, suggesting potential use in creating novel polymeric materials with specific properties (Kobayashi, Mizutani, & Saegusa, 1984).

Metal Complex Formation

In inorganic chemistry, the compound's derivatives have been investigated for forming metal complexes. Cross et al. (1999) synthesized chiral N(2)O(2) tetradentate ligands related to this compound and studied their coordination with Ni(II) and Cu(II) ions, indicating potential applications in chiral catalysis and metal complex synthesis (Cross et al., 1999).

Antidepressant Activity

In the pharmaceutical domain, Yardley et al. (1990) investigated derivatives of 2-phenyl-2-(1-hydroxycyclohexyl)ethylamines for antidepressant activities. This points to potential applications in the development of novel antidepressants (Yardley et al., 1990).

Ring-opening Copolymerization

The compound has also been examined in ring-opening copolymerization studies. Huijser and colleagues (2011) discussed its use in the presence of chromium catalysts, hinting at its applicability in creating specific types of polymers (Huijser et al., 2011).

Synthesis of N-Oxides

Brock et al. (2014) explored the synthesis and crystal structures of hydrogen-bonded N-oxides, including compounds structurally related to 2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)-N,N-dimethylethanamine oxide, suggesting potential applications in crystallography and molecular design (Brock et al., 2014).

Solvent-Free Synthesis

Hakimi et al. (2013) demonstrated the solvent-free synthesis of related compounds, which can be relevant for green chemistry and sustainable synthesis methods (Hakimi et al., 2013).

Wirkmechanismus

Target of Action

Venlafaxine N-Oxide Impurity, also known as 2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)-N,N-dimethylethanamine oxide, is a derivative of Venlafaxine . Venlafaxine is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depression, generalized or social anxiety disorder, and panic disorder . The primary targets of Venlafaxine are the serotonin transporter (SERT) and the norepinephrine transporter (NET), which are key neurotransmitters in mood regulation .

Mode of Action

This increases the concentration of these two neurotransmitters in the synaptic cleft, enhancing neurotransmission and thereby exerting its therapeutic effects .

Biochemical Pathways

Venlafaxine is metabolized in the liver by the cytochrome P450 enzymes, primarily CYP2D6, and to a lesser extent by CYP2C19 . The primary metabolite is O-desmethylvenlafaxine, which is also active and contributes to the therapeutic effect . Both O-desmethylvenlafaxine and Venlafaxine N-Oxide Impurity eventually get metabolized into N,N, O-tridesmethyl venlafaxine and are excreted as glucuronide complexes .

Pharmacokinetics

The pharmacokinetics of Venlafaxine involves absorption, distribution, metabolism, and excretion (ADME). Venlafaxine is well absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism in the liver . The metabolites are then excreted in the urine . The pharmacokinetics of Venlafaxine can be influenced by genetic polymorphisms in the metabolizing enzymes CYP2D6 and CYP2C19 .

Result of Action

The molecular and cellular effects of Venlafaxine’s action involve the modulation of neurotransmitter systems. By inhibiting the reuptake of serotonin and norepinephrine, Venlafaxine increases the availability of these neurotransmitters in the synaptic cleft, enhancing their neurotransmission . This can lead to improvements in mood and reductions in the symptoms of depression and anxiety .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Venlafaxine. For instance, the presence of oxidants, sulfate, and chloride ions can accelerate the degradation of Venlafaxine, reducing its half-life from 62 to 25 minutes . Additionally, humic acid can decelerate degradation during ultraviolet irradiation but accelerate it during electrochemical oxidation . These factors can potentially influence the bioavailability and therapeutic efficacy of Venlafaxine .

Eigenschaften

IUPAC Name |

2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)-N,N-dimethylethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3/c1-17(2,20)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZFVXEWRFNKSSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CC(C1=CC=C(C=C1)O)C2(CCCCC2)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine hydrochloride](/img/structure/B1457324.png)

![(7R)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1457335.png)

![3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1457337.png)

![2-[(2-Chlorophenyl)sulfanyl]acetohydrazide hydrochloride](/img/structure/B1457345.png)

![[4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B1457346.png)